molecular formula C19H26N2O5 B2705987 tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate CAS No. 1280871-11-5

tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate

Cat. No.: B2705987
CAS No.: 1280871-11-5
M. Wt: 362.426
InChI Key: XYAWLRPBMAAYBR-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of tert-butyl (1-(2,3-dihydrobenzo[b]dioxine-2-carbonyl)piperidin-4-yl)carbamate builds upon decades of research into piperidine and carbamate chemistry. Piperidine derivatives gained prominence in the mid-20th century as key intermediates in alkaloid synthesis, with asymmetric methods emerging in the 1990s to address stereochemical challenges. For instance, the use of bakers’ yeast for enantioselective reductions of keto esters enabled the synthesis of chiral piperidine precursors, as demonstrated in the asymmetric synthesis of 1-tert-butyl-3-ethyl-4-hydroxy-piperidine-1,3-dicarboxylate.

Carbamate chemistry advanced significantly with the discovery of physostigmine in the 19th century, a natural carbamate alkaloid used to treat glaucoma. Modern innovations, such as continuous-flow carbamate synthesis using carbon dioxide (CO₂), have streamlined the production of derivatives like tert-butyl carbamates. The compound’s benzodioxane moiety traces its origins to benzodioxol-based pharmaceuticals, which gained traction in the 2000s for their metabolic stability.

Position within Carbamate-Based Medicinal Chemistry

Carbamates are prized for their proteolytic stability and ability to mimic peptide bonds, making them critical in drug design. tert-Butyl (1-(2,3-dihydrobenzo[b]dioxine-2-carbonyl)piperidin-4-yl)carbamate exemplifies three key trends:

  • Hybrid Pharmacophores : The integration of a piperidine ring (a common scaffold in neurology) with a benzodioxane system (associated with anti-inflammatory activity) creates multitarget potential.
  • Prodrug Compatibility : The tert-butyl carbamate group enhances lipophilicity, facilitating blood-brain barrier penetration—a property leveraged in central nervous system (CNS) agents.
  • Enzyme Inhibition : Structural analogs of this compound have shown inhibitory activity against poly(ADP-ribose) polymerase (PARP) and acetylcholinesterase, suggesting utility in cancer and neurodegenerative diseases.
Structural Feature Role in Medicinal Chemistry
Piperidine ring Provides conformational rigidity for receptor binding
Benzodioxane moiety Enhances metabolic stability and bioavailability
tert-Butyl carbamate Modulates solubility and pharmacokinetics

Significance in Pharmaceutical Research

This compound’s significance lies in its versatility as a template for structure-activity relationship (SAR) studies. Key research findings include:

  • Anticancer Potential : Piperidine carbamates demonstrate cytotoxicity against melanoma and breast cancer (MCF7) cells, with chloro-substituted derivatives showing enhanced activity.
  • Neurological Applications : Carbamates like rivastigmine (a cholinesterase inhibitor) validate the scaffold’s relevance in Alzheimer’s disease research.
  • Synthetic Flexibility : The compound’s modular structure allows for derivatization at the piperidine nitrogen, carbamate oxygen, or benzodioxane ring, enabling optimization of target affinity.

Related Structural Classes in Drug Development

tert-Butyl (1-(2,3-dihydrobenzo[b]dioxine-2-carbonyl)piperidin-4-yl)carbamate belongs to three intersecting structural classes:

  • Piperidine Carbamates :

    • Example : 1-tert-Butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate, a precursor in quinuclidinol synthesis.
    • Application : Used in antispasmodics and antipsychotics due to their ability to interact with dopamine receptors.
  • Benzodioxane Derivatives :

    • Example : N-(2,3-dihydrobenzo[b]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide (CAS 1234423-98-3), a PARP inhibitor.
    • Application : Explored in oncology for DNA repair inhibition.
  • Heterocyclic Carbamates :

    • Example : Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate, studied for its protease inhibitory activity.
    • Application : Potential antiviral and anticoagulant agents.

The synthesis of these analogs often employs reagents such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for carbamate formation under continuous-flow conditions, achieving yields up to 92%.

Properties

IUPAC Name

tert-butyl N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(23)20-13-8-10-21(11-9-13)17(22)16-12-24-14-6-4-5-7-15(14)25-16/h4-7,13,16H,8-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAWLRPBMAAYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate typically involves multiple stepsThe final step involves the addition of the tert-butyl carbamate group under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology: In biological research, it may be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition or receptor binding .

Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests it might be useful in drug development .

Industry: In the industrial sector, this compound might be used in the production of advanced materials or as a precursor for other chemical products .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting their activity. The dihydrobenzo dioxine moiety may also play a role in binding to biological molecules, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound, we compare it with structurally analogous piperidine carbamates (Table 1).

Table 1: Comparative Analysis of Piperidine Carbamate Derivatives

Property/Compound tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate tert-Butyl N-(tert-butoxycarbonyl)-N-{2-hydroxy-4-[(phenyl)carbamoyl]phenyl} carbamate
Molecular Formula C₁₉H₂₄N₂O₅ C₁₇H₂₂ClN₃O₃ C₂₄H₂₉N₃O₆
Molecular Weight (g/mol) 360.41 351.83 455.51
Key Substituents 2,3-Dihydrobenzodioxine carbonyl 2-Chloronicotinoyl, methyl carbamate Hydroxybenzoic acid, dual Boc protection
Synthetic Route Likely involves coupling dihydrobenzodioxine carbonyl chloride to Boc-piperidine Nicotinoyl chloride coupling, methyl carbamate introduction Sequential Boc protection of amino-hydroxybenzoic acid
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.2 (higher lipophilicity due to Cl) ~1.5 (polar due to hydroxy groups)
Potential Applications CNS-targeting intermediates, GPCR ligands Kinase inhibitors, antimicrobial agents Anti-inflammatory or antibiotic precursors

Key Structural and Functional Differences

In contrast, the 2-chloronicotinoyl group in introduces electrophilic chlorine, which may improve binding to enzymes via halogen bonding. The hydroxybenzoic acid-derived compound lacks the fused dioxane ring, reducing steric hindrance but increasing polarity due to free hydroxyl groups.

Carbamate Modifications: The methyl carbamate in reduces solubility in aqueous media compared to the non-methylated target compound. Dual Boc protection in increases molecular weight and may complicate deprotection steps.

Synthetic Complexity: The target compound’s dihydrobenzodioxine moiety requires specialized carbonyl coupling conditions, whereas nicotinoyl derivatives (e.g., ) leverage well-established nicotinic acid chloride chemistry.

Pharmacological Implications: The dihydrobenzodioxine scaffold is prevalent in serotonin receptor modulators, suggesting the target compound’s utility in neurological drug discovery. The chloronicotinoyl analog aligns with kinase inhibitor design, where chlorine enhances target affinity.

Research Findings and Trends

  • Solubility and Bioavailability : The target compound’s moderate logP (~2.8) balances lipophilicity and solubility, advantageous for blood-brain barrier penetration in CNS applications.
  • Stability : Boc protection (common across all compounds) ensures amine stability during synthesis but requires acidic conditions for removal, which may limit compatibility with acid-sensitive functionalities.
  • Emerging Analogues : Recent studies highlight piperidine carbamates with fluorinated acyl groups, which could offer improved metabolic stability over the target compound .

Biological Activity

tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a benzo[dioxine] moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C20H28N2O5C_{20}H_{28}N_{2}O_{5}, with a molecular weight of 376.45 g/mol. The structure includes:

  • tert-butyl group : Provides steric hindrance and enhances lipophilicity.
  • Piperidine ring : Contributes to the compound's basicity and potential interaction with biological targets.
  • Benzo[dioxine] moiety : Associated with antioxidant properties.

Research indicates that compounds containing piperidine and carbamate functionalities exhibit various biological activities:

  • Anti-inflammatory Properties : Compounds similar to tert-butyl carbamate have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : The presence of the benzo[dioxine] moiety suggests possible neuroprotective properties, potentially due to its antioxidant capabilities.
  • Analgesic Effects : Some studies indicate that related compounds may exhibit pain-relieving properties by modulating pain pathways.

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

  • A study on piperidine derivatives demonstrated their ability to inhibit NLRP3 inflammasome activity, which is crucial in inflammatory diseases. This suggests that this compound may also have similar effects .
  • Another investigation highlighted the neuroprotective effects of benzo[dioxine]-containing compounds in models of oxidative stress, indicating a potential application in neurodegenerative diseases .

Synthesis

The synthesis of this compound can be achieved through various methods involving the coupling of piperidine derivatives with appropriate carbonyl precursors followed by carbamate formation.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other known drugs:

Compound NameStructure FeaturesUnique Properties
CarbamazepineDibenzazepine structureAntiepileptic properties
BupropionPiperidine derivativeAntidepressant effects
RivastigmineCarbamate structureAcetylcholinesterase inhibitor
DextromethorphanMorphinan derivativeCough suppressant

The structural complexity and potential biological activities of this compound suggest novel therapeutic applications not currently addressed by existing medications .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl carbamate derivatives with high yields?

  • Methodological Answer : Multi-step synthesis typically involves coupling reactions, protection/deprotection strategies, and catalytic systems. For example, palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos ligand) under inert atmosphere at 40–100°C achieves ~65% yield for similar carbamate-thiazole derivatives . Key factors include:

  • Temperature control (e.g., -78°C for LDA-mediated steps to prevent side reactions) .
  • Solvent selection (e.g., tert-butyl alcohol for improved solubility of aromatic intermediates) .
  • Purification via silica gel chromatography or recrystallization .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., δ 11.16 ppm for NH in carbamate, δ 4.31 ppm for dihydrodioxine protons) .
  • Mass spectrometry (ESI) : Confirm molecular ion [M+H]⁺ (e.g., m/z 472.2) .
  • HPLC-PDA : Monitor purity (>95%) with C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical when handling tert-butyl carbamates in the lab?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., nitrogen oxides from thermal decomposition) .
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural modifications enhance selectivity in kinase inhibition (e.g., CDK9)?

  • Methodological Answer :

  • SAR Analysis : Introduce substituents to the dihydrodioxine or piperidine moieties. For example:
  • Electron-withdrawing groups (e.g., nitro) on the benzyl ring improve binding to ATP pockets .
  • Bicyclic systems (e.g., norbornane) increase steric hindrance, reducing off-target effects .
  • Docking Studies : Use software like AutoDock Vina to model interactions with CDK9’s hinge region (PDB: 4BCF). Focus on hydrogen bonds with Cys106 and hydrophobic contacts with Val33 .

Q. What computational methods validate the compound’s conformational stability in solution?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict NMR shifts (±0.3 ppm accuracy) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess dihydrodioxine ring flexibility and carbamate rotamer populations .

Q. How to resolve contradictions in reported synthetic yields for similar carbamates?

  • Methodological Answer :

  • Variable Analysis : Screen parameters like catalyst loading (0.5–5 mol% Pd), solvent polarity (THF vs. DMF), and reaction time (12–72 h) .
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., deprotected amines or oxidized byproducts) and adjust protecting groups (e.g., switch Boc to Fmoc) .

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